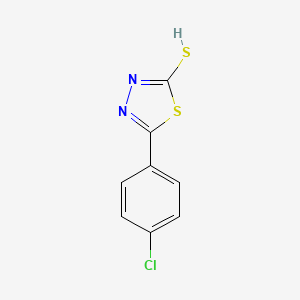
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol” is a chemical substance cataloged in the PubChem database. This compound is known for its unique properties and applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to appreciate its significance fully.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol involves specific chemical reactions and conditions. The preparation methods typically include the use of protective groups, catalysts, and specific reaction environments to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize efficiency and minimize costs. Industrial methods also focus on ensuring the safety and environmental sustainability of the production process.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, depending on the type of substitution reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex compounds with multiple functional groups.
科学研究应用
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in biological studies to understand its effects on living organisms and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various medical conditions, including its role as an active ingredient in pharmaceuticals.
Industry: It is used in industrial processes, including the production of materials and chemicals with specific properties.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the context in which the compound is used, such as its role in a chemical reaction or its therapeutic effects in a biological system.
相似化合物的比较
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Highlighting Uniqueness
This compound stands out due to its specific chemical structure and properties, which make it suitable for particular applications. Its unique reactivity and interaction with molecular targets differentiate it from other similar compounds, making it valuable in various scientific and industrial contexts.
属性
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMTZWFKSLNRMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C(S2)S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
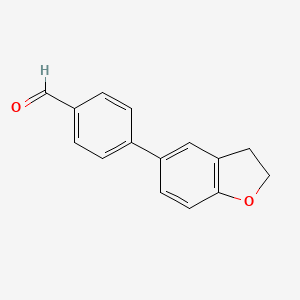
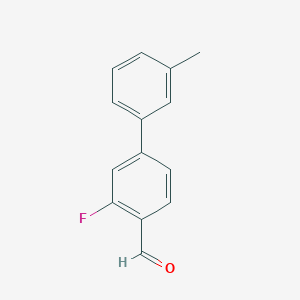
![Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763470.png)
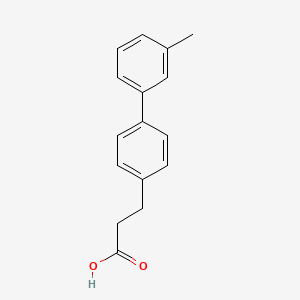
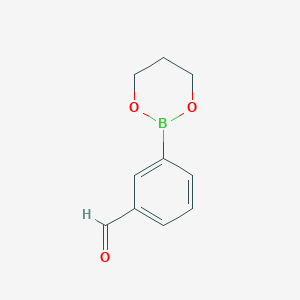
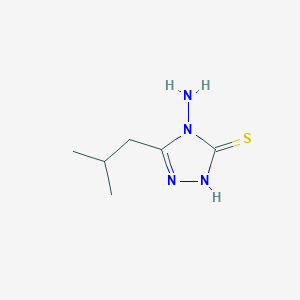
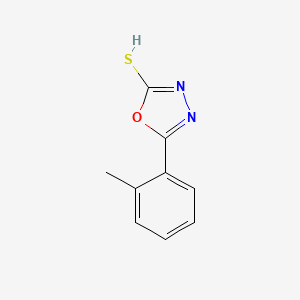
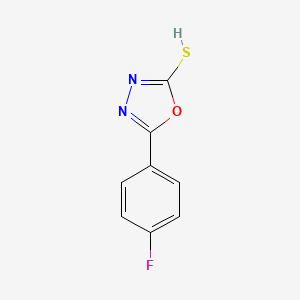
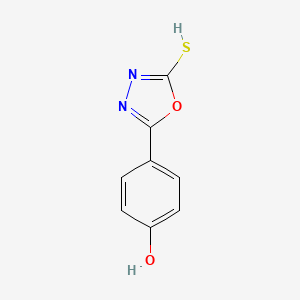
![2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7763531.png)
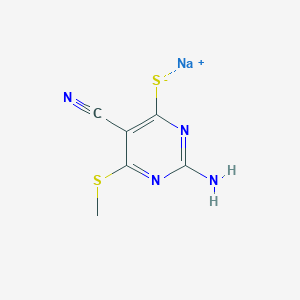
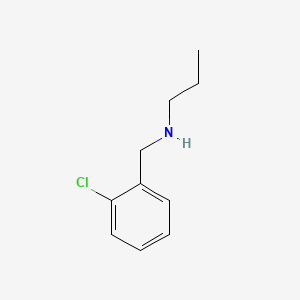
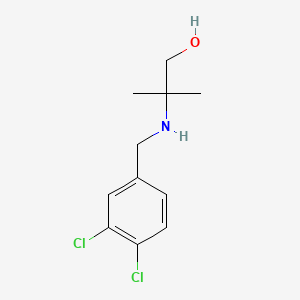
![4-[[(4-Bromophenyl)methylazaniumyl]methyl]benzoate](/img/structure/B7763566.png)
